molecular formula C12H18ClNO2 B152843 Meluadrine CAS No. 134865-33-1

Meluadrine

Cat. No. B152843
M. Wt: 243.73 g/mol
InChI Key: LIXBJWRFCNRAPA-NSHDSACASA-N
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Description

Meluadrine is a potent agonist of the β2 adrenergic receptor . It is one of the metabolites of Tulobuterol . It belongs to the class of organic compounds known as m-chlorophenols .


Molecular Structure Analysis

The molecular weight of Meluadrine is 243.73 . Its molecular formula is C12H18ClNO2 . The SMILES representation of its structure is CC(C)(C)NCC@@HO)Cl)O .


Chemical Reactions Analysis

The kinetics of racemization of Meluadrine tartrate in aqueous solution was investigated over the pH range of 1.2 to 12 at 40, 60, and 80°C . The racemization was followed by measuring both the residual ®-enantiomer and formed (S)-enantiomer of Meluadrine .

Scientific Research Applications

Antioxidant and Organ Transplantation

Melatonin, known for its potent antioxidant properties, has shown encouraging results in various organ transplants. Research indicates that melatonin enhances several aspects of ovarian grafts, including morphology, apoptosis, immunological reactions, revascularization, oxidative stress, and survival rates. Although promising, further studies, especially in humans, are necessary to consolidate its use in clinical settings, particularly in ovary transplantation for fertility preservation (Shiroma et al., 2016).

Sleep Disorders and Neuroprotection

Melatonin has been widely studied for its efficacy in managing secondary sleep disorders. A meta-analysis revealed that melatonin reduces sleep onset latency and increases total sleep time, suggesting its use for patients with secondary sleep disorders. However, further confirmation of its efficacy is required (Li et al., 2019).

Broad Therapeutic Applications

Extensive clinical trials have explored the therapeutic usefulness of melatonin in various medical fields, including ocular, blood, gastrointestinal, cardiovascular diseases, diabetes, and neurological disorders. It's also been used as an adjuvant in anaesthesia, hemodialysis, in vitro fertilization, and neonatal care. Melatonin shows promise in macular degeneration, glaucoma, sleep disorders, neurological degenerative diseases, and as an adjuvant in anesthetic procedures. Nonetheless, more clinical studies are needed to confirm its utility in other conditions (Sánchez-Barceló et al., 2010).

Cardioprotection

Melatonin exhibits significant cardioprotective effects in myocardial ischemia–reperfusion injury. It preserves cardiomyocyte microstructure and reduces myocardial injury, potentially through modulation of specific signaling pathways. These findings suggest potential clinical applications of melatonin in ischemic heart diseases (Yang et al., 2014).

Dental and Periodontal Applications

Studies indicate that melatonin may have beneficial effects in certain inflammatory oral pathologies, mainly periodontal diseases. It inhibits bone resorption, destroys reactive oxygen species, and stimulates osteoblastic differentiation. Despite promising results, there's a lack of data on effective concentrations and application methods, highlighting the need for more randomized clinical trials in this area (Meenakshi & Malaiappan, 2020).

Melatonin as a Multipotential Drug

Melatonin's multidirectional effects make it a candidate for the treatment of sleep-wake rhythm disorders, central nervous system disorders, cardiovascular system ailments, gastrointestinal system issues, and various oncological diseases. While evidence supports its positive effects, further research and clinical recommendations are needed for its safe and widespread use in clinical practice (Baranowska et al., 2023).

Future Directions

While there is limited information available on future directions for Meluadrine, one study suggests that it has a mild influence relative to the effects of ritodrine on the maternal metabolic responses and fetal cardiovascular function . This could potentially open up new avenues for research and application in the future.

properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXBJWRFCNRAPA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048810
Record name Meluadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meluadrine

CAS RN

134865-33-1
Record name Meluadrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meluadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELUADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Y Matsuda, S Kouno, H Sakamoto, T Ikenoue - Japanese journal of …, 2002 - Elsevier
This study was designed to elucidate the effects of meluadrine tartrate on oxytocin-induced uterine contraction and maternal hemodynamics in unanesthetized, chronically instrumented …
Number of citations: 5 www.sciencedirect.com
Y Matsuda, S Kouno, H Sakamoto, T Ikenoue - Japanese journal of …, 2002 - Elsevier
This study was designed to elucidate the effects of meluadrine tartrate on maternal metabolic responses and fetal hemodynamics in unanesthetized, chronically instrumented pregnant …
Number of citations: 1 www.sciencedirect.com
K Matsuo, Y Yamamoto, N Kado… - Chemical and …, 2001 - jstage.jst.go.jp
… This paper deals with a kinetic study of meluadrine tartrate racemization over the pH … meluadrine versus time were reasonably linear and indicated that the degradation of meluadrine …
Number of citations: 7 www.jstage.jst.go.jp
Y MATSUDA - Jpn J Pharmacol, 2002 - cir.nii.ac.jp
Effects of meluadrine tartrate on oxytocin-induceduterine contraction, uterine blood flow and maternal hemodynamics in pregnant goats | CiNii Research … Effects of meluadrine tartrate …
Number of citations: 0 cir.nii.ac.jp
DB Bhoi - Journal of Livestock Science, 2022 - livestockscience.in
… Meluadrine tartrate was injected in goats at different dose level ie 0.03, 0.1, 0.3, 1 μg/kg/min. and Ritodrine hydrochloride was injected at a dose of 1, 3, 10, 30 μg/kg/min (Table 3). …
Number of citations: 2 livestockscience.in
MA Glushkova, SV Popkov, ML Burdeinyi - Russian Journal of Organic …, 2020 - Springer
… The (R)-enantiomer of 2 has been relatively recently introduced into the pharmaceutical market under the trade name meluadrine tartrate (β 2 -agonist) [8]. …
Number of citations: 3 link.springer.com
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This Annual Review is dedicated to updated information on endocrine drugs. The following table lists 134 drugs under development in this area, some of which have been published in …
Number of citations: 3 access.portico.org
I Ali, VK Gupta, HY Aboul‐Enein… - Chirality: The …, 2007 - Wiley Online Library
… studied the kinetics of racemization of meluadrine tartrate at 1.2 to 12 pH and 40, 60, 808C … Racemization kinetics of meluadrine tartrate in aqueous solution. Chem Pharm Bull 2001;49…
Number of citations: 112 onlinelibrary.wiley.com
A Ballard, S Narduolo, HO Ahmad… - Expert Opinion on …, 2019 - Taylor & Francis
… An example of such a molecule is meluadrine, 15. Studies of 15 led to the conclusion that across the pH range the mechanism of racemization involves elimination of OH followed by …
Number of citations: 9 www.tandfonline.com
A Ballard, S Narduolo, HO Ahmed… - … A European Journal, 2020 - Wiley Online Library
The two enantiomers of a compound often have profoundly different biological properties and thus their liability to racemisation in aqueous solutions is an important piece of information. …

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